![molecular formula C12H6Br2N2 B1368920 2,9-Dibromo-1,10-phenanthroline CAS No. 39069-02-8](/img/structure/B1368920.png)
2,9-Dibromo-1,10-phenanthroline
Overview
Description
2,9-Dibromo-1,10-phenanthroline is an organic synthesis intermediate and a pharmaceutical intermediate, which can be used in laboratory research and chemical production processes .
Synthesis Analysis
The synthesis of 2,9-Dibromo-1,10-phenanthroline involves several steps. One method involves the use of a Ni catalyst to polymerize 5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other .
Molecular Structure Analysis
The molecular formula of 2,9-Dibromo-1,10-phenanthroline is C12H6Br2N2 . The crystal structure of 2,9-Dibromo-1,10-phenanthroline reveals that all bond lengths and angles are within normal ranges . A very stable one-dimensional (1D) layered structure is formed by π⋅⋅⋅π stacking interactions between 2,9-dibromo-1,10-phenanthroline molecules that pack along the crystallographic b axis .
Chemical Reactions Analysis
The chemical reactions involving 2,9-Dibromo-1,10-phenanthroline are complex and varied. For instance, it can be used as a monomer in the polymerization process to form helical polymers .
Physical And Chemical Properties Analysis
The molecular weight of 2,9-Dibromo-1,10-phenanthroline is 338.00 g/mol . The compound forms a very stable one-dimensional (1D) layered structure due to π⋅⋅⋅π stacking interactions .
Scientific Research Applications
Coordination Chemistry
2,9-Dibromo-1,10-phenanthroline is a classical ligand in coordination chemistry. It is renowned among bidentate ligands for the generality of its stable metal complexes, which are widely studied across many fields of chemistry, physics, biology, and medicine . These complexes exhibit diverse and attractive structural, optical, magnetic, electrochemical, and catalytic properties.
Synthesis of Halophenanthrolines
The compound serves as an intermediate for the synthesis of halophenanthrolines, which are crucial for further chemical transformations. The bromides of phenanthroline, such as 2,9-dibromo-1,10-phenanthroline, are particularly suitable for subsequent functionalization .
Transition-Metal-Catalyzed Reactions
2,9-Dibromo-1,10-phenanthroline is used in transition-metal-catalyzed reactions, including C–C coupling, C–Het coupling, carboalkoxylation, and cyanation. These reactions allow for the expansion of the range of available phenanthroline derivatives .
Supramolecular Assemblies
Due to its strong electronic interaction with metal centers, 2,9-Dibromo-1,10-phenanthroline is used to develop supramolecular assemblies. These assemblies have applications in creating complex structures at the molecular level .
DNA Intercalators and Cleaving Agents
The compound is also used to create DNA intercalators and DNA-cleaving reagents. These are important in the study of genetic materials and have applications in medicine and biotechnology .
Sensory Applications
2,9-Dibromo-1,10-phenanthroline acts as a sensor for cations, anions, and other small molecules. Its ability to form complexes with various ions makes it valuable in analytical chemistry for detecting and quantifying substances .
Photodynamic Therapy (PDT) Agents
The compound is investigated for its use in photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells .
Photocatalysis and Solar Cells
Lastly, 2,9-Dibromo-1,10-phenanthroline is used in photocatalysis and as a component in photoactive electrodes for dye-sensitized solar cells. Its photophysical properties are harnessed to convert light energy into chemical energy or electricity .
properties
IUPAC Name |
2,9-dibromo-1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLGXYVSHITTGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)Br)N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572878 | |
Record name | 2,9-Dibromo-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dibromo-1,10-phenanthroline | |
CAS RN |
39069-02-8 | |
Record name | 2,9-Dibromo-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2,9-Dibromo-1,10-phenanthroline?
A1: 2,9-Dibromo-1,10-phenanthroline (2,9-Br2phen) is an organic compound with the molecular formula C12H6Br2N2 []. The crystal structure is orthorhombic, belonging to the space group Pna21 [1].
Q2: How does the structure of 2,9-Dibromo-1,10-phenanthroline influence its photoluminescent properties?
A2: Research indicates that the position of the bromine atoms on the phenanthroline ring significantly affects the photoluminescent properties of the resulting copper(I) complexes []. For instance, [Cu(xantphos)(2,9-Br2phen)][PF6] (where xantphos is 4,5-bis(diphenylphosphano)-9,9-dimethylxanthene) exhibits a blue-shifted emission compared to analogous complexes containing 3,8-dibromo-1,10-phenanthroline or 4,7-dibromo-1,10-phenanthroline []. This difference highlights the role of structural modifications in tuning the photophysical behavior of these compounds.
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